molecular formula C11H10O4 B13509248 4,6-Dimethoxy-1-benzofuran-2-carbaldehyde

4,6-Dimethoxy-1-benzofuran-2-carbaldehyde

Cat. No.: B13509248
M. Wt: 206.19 g/mol
InChI Key: CGKXSPVNHTZZGR-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-1-benzofuran-2-carbaldehyde is an organic compound with the molecular formula C11H10O4. It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of two methoxy groups at the 4 and 6 positions of the benzofuran ring and an aldehyde group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethoxy-1-benzofuran-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of o-methoxybenzoins in the presence of hydroiodic acid in glacial acetic acid, which undergoes demethylation followed by cyclization to form the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4,6-Dimethoxy-1-benzofuran-2-carboxylic acid.

    Reduction: 4,6-Dimethoxy-1-benzofuran-2-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dimethoxy-1-benzofuran-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-1-benzofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofurancarboxaldehyde: Similar structure but lacks the methoxy groups.

    4-Methoxy-1-benzofuran-2-carbaldehyde: Contains only one methoxy group.

    6-Methoxy-1-benzofuran-2-carbaldehyde: Contains only one methoxy group.

Uniqueness

4,6-Dimethoxy-1-benzofuran-2-carbaldehyde is unique due to the presence of two methoxy groups at specific positions on the benzofuran ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4,6-dimethoxy-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C11H10O4/c1-13-7-4-10(14-2)9-3-8(6-12)15-11(9)5-7/h3-6H,1-2H3

InChI Key

CGKXSPVNHTZZGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(O2)C=O)C(=C1)OC

Origin of Product

United States

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